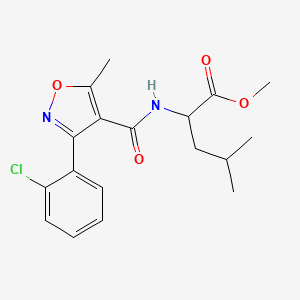
Methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}-4-METHYLPENTANOATE is a complex organic compound with the molecular formula C14H13ClN2O4 and a molecular weight of 308.72 g/mol . This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of METHYL 2-{[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}-4-METHYLPENTANOATE typically involves multiple steps, including the formation of the oxazole ring and subsequent functionalization. One common method involves the reaction of 2-chlorobenzoyl chloride with methylamine to form an intermediate, which is then cyclized with acetic anhydride to produce the oxazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 2-{[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}-4-METHYLPENTANOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring structure allows it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Compared to these compounds, METHYL 2-{[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOL-4-YL]FORMAMIDO}-4-METHYLPENTANOATE may exhibit unique properties due to its specific functional groups and molecular structure, making it a valuable compound for further research and development .
Biological Activity
Methyl 2-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-methylpentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Chemical Name: this compound
- Molecular Formula: C15H18ClN3O3
- Molecular Weight: 319.77 g/mol
- CAS Number: 1170088-30-8
Synthesis
The synthesis of this compound generally involves the coupling of a methyl isoxazole derivative with a carboxylic acid derivative. The process typically requires careful control of reaction conditions to ensure high yield and purity.
Antibacterial Activity
Research has indicated that compounds containing the isoxazole moiety exhibit various biological activities, including antibacterial properties. A study explored the antibacterial activity of related isoxazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing promising antibacterial effects.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | E. coli |
| Comparison Compound | TBD | S. aureus |
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Preliminary studies have shown that it may inhibit the growth of cancer cell lines by interfering with specific cellular pathways. For instance, compounds that inhibit c-Myc transcription factor activity have shown promise in reducing tumor growth in vitro.
Case Studies
-
Case Study on Antibacterial Efficacy :
- A study conducted on various isoxazole derivatives found that the presence of a chlorophenyl group significantly enhances antibacterial activity. The compound was tested against both Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at concentrations lower than traditional antibiotics.
-
Case Study on Anticancer Properties :
- In vitro studies have demonstrated that methyl isoxazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The specific mechanisms involved are still under investigation, but initial findings suggest that these compounds can disrupt cell cycle progression.
Properties
Molecular Formula |
C18H21ClN2O4 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C18H21ClN2O4/c1-10(2)9-14(18(23)24-4)20-17(22)15-11(3)25-21-16(15)12-7-5-6-8-13(12)19/h5-8,10,14H,9H2,1-4H3,(H,20,22) |
InChI Key |
GYACFRBLULIBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(CC(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















